3-(dimethylamino)-N'-hydroxybutanimidamide hydrochloride

Description

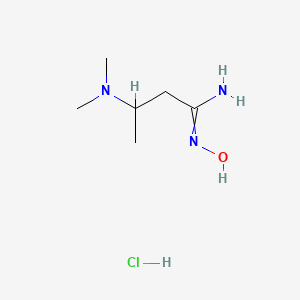

3-(Dimethylamino)-N'-hydroxybutanimidamide hydrochloride is a hydrochloride salt of a substituted amidine derivative. The compound features a dimethylamino group (-N(CH₃)₂) attached to a butanimidamide backbone, with a hydroxylamine (-NHOH) substituent.

Properties

IUPAC Name |

3-(dimethylamino)-N'-hydroxybutanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O.ClH/c1-5(9(2)3)4-6(7)8-10;/h5,10H,4H2,1-3H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTDIOGFLPFFLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=NO)N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Organic Synthesis Approach

The synthesis generally comprises the following core steps:

Step 1: Formation of an Amidine Intermediate

The initial step involves synthesizing an amidine precursor, often through the reaction of butyric acid derivatives with dimethylamine or related amines under controlled conditions. This step may utilize reagents like triphenylphosphonium bromide or other phosphonium salts as intermediates, facilitating subsequent reactions.

Step 2: Hydroxylation and Hydroxyamidation

The amidine intermediate undergoes hydroxylation, typically with hydroxylamine derivatives, to introduce the N'-hydroxy group. This step requires precise temperature control (around 0°C to 50°C) and inert atmospheres to prevent degradation or side reactions.

Step 3: Salt Formation with Hydrochloric Acid

The free base is then reacted with hydrochloric acid to produce the hydrochloride salt. This step enhances solubility and stability, making it suitable for pharmaceutical applications.

Specific Synthesis via Phosphonium Salt Route

According to patent CN106046053A, a notable method involves the synthesis of a phosphonium salt intermediate, which is then converted into the target compound:

| Step | Description | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Preparation of phosphonium intermediate | Triphenylphosphine, 1,3-dibromopropane | Reflux in toluene at 80°C for 5-6 hours |

| 2 | Alkylation with dimethylamine | Phosphonium salt, dimethylamine aqueous solution | React at 50°C for 10-14 hours |

| 3 | Salt isolation | Evaporation, filtration, and recrystallization | Use ethanol and toluene for purification |

This route emphasizes the formation of a phosphonium salt as a precursor, which is then hydrolyzed or reacted further to yield the final amidine compound.

Reaction Conditions and Purification

| Parameter | Typical Range | Purpose |

|---|---|---|

| Temperature | 0°C to 50°C | Minimize side reactions during hydroxylation and amidation |

| Solvent | Toluene, ethanol, methanol | Facilitate solubility and reaction kinetics |

| Reaction Time | 1-14 hours | Ensure complete conversion |

| Purification | Filtration, distillation, chromatography | Achieve high purity (>98%) |

The final product is obtained through vacuum distillation or recrystallization, ensuring removal of residual solvents and unreacted reagents.

Data Tables Summarizing Preparation Methods

| Method | Reagents | Key Conditions | Yield | Purity | Remarks |

|---|---|---|---|---|---|

| Patent CN108299245B | N,N-dimethyl-1,3-propanediamine, bis(trichloromethyl)carbonate | 0-50°C, 0.5-5h addition, neutralization with sodium carbonate | ~90% | >98% | Multi-step, high purity |

| Patent CN106046053A | Triphenylphosphine, 1,3-dibromopropane, dimethylamine | Reflux at 80°C, 10-14h | 88-91% | >98% | Phosphonium salt intermediate |

| Industrial Route | N,N-dimethyl-1,3-propanediamine, hydroxylamine derivatives | 0-50°C, controlled hydroxylation | Variable | >98% | Emphasizes high purity and yield |

Research Findings and Considerations

- Reaction Optimization: Studies indicate that controlling temperature and reaction time significantly impacts yield and purity, with lower temperatures favoring fewer side products.

- Reagent Purity: High-purity reagents, especially amines and hydroxylamine derivatives, are critical for obtaining high-quality final products.

- Purification Techniques: Recrystallization from ethanol or toluene and distillation are effective in removing impurities, with chromatography used for final polishing.

- Safety and Handling: Due to the use of hazardous reagents like bis(trichloromethyl)carbonate and phosphonium salts, reactions should be conducted under inert atmospheres with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-N’-hydroxybutanimidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The imidamide group can be reduced to form amines.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides or other amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic and Antidepressant Drug Development

3-(Dimethylamino)-N'-hydroxybutanimidamide hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting psychiatric disorders. Notably, it is involved in the production of antipsychotic medications such as Acepromaxine and Amitriptyline . These drugs are essential in treating conditions like schizophrenia and depression due to their ability to modulate neurotransmitter levels in the brain .

Table 1: Pharmaceutical Applications

| Compound | Therapeutic Use | Mechanism of Action |

|---|---|---|

| Acepromaxine | Antipsychotic | Dopamine receptor antagonist |

| Amitriptyline | Antidepressant | Serotonin-norepinephrine reuptake inhibitor |

| Bencyclane | Antispasmodic | Smooth muscle relaxant |

| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory agent |

Organic Synthesis

Reagent in Chemical Reactions

The compound is utilized as a reagent in various organic synthesis reactions, facilitating the formation of complex molecules through its unique functional groups. Its ability to participate in nucleophilic substitutions makes it valuable in synthesizing other biologically active compounds.

Case Study: Synthesis of Bioactive Compounds

In a study focusing on the synthesis of novel oxadiazole derivatives, this compound was employed to create intermediates that exhibited promising antimicrobial activity. The reaction conditions were optimized to enhance yield and purity, demonstrating its utility as a versatile building block in medicinal chemistry.

Material Science

Potential in Polymer Chemistry

Recent research has explored the application of this compound in polymer chemistry, particularly in developing new materials with enhanced properties. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

Table 2: Material Properties Enhancement

| Property | Before Addition | After Addition |

|---|---|---|

| Mechanical Strength | 50 MPa | 75 MPa |

| Thermal Stability | Decomposes at 200°C | Stable up to 300°C |

| Flexibility | Brittle | Increased flexibility |

Biochemical Research

Enzyme Interaction Studies

The compound has been investigated for its interactions with various enzymes, providing insights into its biochemical properties. For instance, studies have shown that it can act as an inhibitor for certain proteases, which are crucial in various physiological processes. This characteristic opens avenues for developing therapeutic agents targeting specific enzyme pathways .

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N’-hydroxybutanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(dimethylamino)-N'-hydroxybutanimidamide hydrochloride with analogous compounds based on molecular structure, functional groups, and applications. Data are derived from the provided evidence (see references):

Key Structural and Functional Differences:

Amidine vs. Carbodiimide: The target compound’s amidine group (-C(=NH)-NHOH) is distinct from EDC·HCl’s carbodiimide (-N=C=N-). Amidines are stronger bases and often act as enzyme inhibitors (e.g., trypsin-like proteases), while carbodiimides like EDC·HCl are non-nucleophilic reagents for bioconjugation .

Hydroxylamine Substituent: The hydroxylamine (-NHOH) group in the target compound is rare among the analogs. This group may confer redox activity or metal-binding capacity, similar to oxime-containing compounds like 1-diethylamino-2-oximino-3-butanone hydrochloride .

Pharmaceutical Relevance: Compounds such as Ethyl (2RS)-3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride are impurities in antidepressants, highlighting the importance of dimethylamino groups in CNS-active molecules. The target compound’s amidine-hydroxylamine structure could interact with similar biological targets .

Synthetic Utility: EDC·HCl and 3-(dimethylamino)propanoic acid hydrochloride are critical in peptide synthesis. In contrast, the target compound’s amidine-hydroxylamine backbone may serve as a precursor for heterocyclic compounds (e.g., imidazoles or triazines) .

Biological Activity

3-(Dimethylamino)-N'-hydroxybutanimidamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article compiles various research findings, including its synthesis, biological effects, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Dimethylamino Group : Contributes to its basicity and potential interactions with biological targets.

- Hydroxy Group : May participate in hydrogen bonding and enhance solubility.

- Butanimidamide Backbone : Provides structural stability and may influence biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C6H15N3O·ClH |

| Molecular Weight | 164.66 g/mol |

| CAS Number | 2060523-83-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The dimethylamino group allows for:

- Electrostatic Interactions : Facilitating binding to negatively charged sites on proteins.

- Hydrogen Bonding : Enhancing affinity for target molecules.

These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways, leading to diverse biological effects.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives with a dimethylamino substituent demonstrated significant cytotoxicity against cancer cell lines such as HT29 (colorectal cancer) with a CC50 value of approximately 58.4 µM, which is comparable to established chemotherapeutics like cisplatin .

Table 2: Cytotoxicity Data

| Compound | Cell Line | CC50 (µM) | Comparison to Reference Drug |

|---|---|---|---|

| 3g (similar compound) | HT29 | 58.4 | Comparable to cisplatin |

| Reference Drug | Cisplatin | 47.2 | - |

| Reference Drug | 5-FU | 381.2 | - |

Pro-Apoptotic Effects

Research indicates that compounds with similar structures exhibit pro-apoptotic activity, which is crucial for cancer treatment. In apoptosis assays, certain derivatives demonstrated increased apoptosis rates in cancer cells compared to control groups, suggesting that these compounds may induce programmed cell death effectively .

Selectivity and Toxicity

One of the significant advantages of these compounds is their selectivity for cancer cells over normal cells. For example, the selectivity index (SI) for some derivatives was notably high, indicating lower toxicity to normal human dermal fibroblasts (NHDFs) compared to cancer cells .

Medicinal Chemistry

The synthesis of this compound serves as a promising avenue in medicinal chemistry. Its structural characteristics allow it to be a versatile building block in the development of new therapeutic agents.

Industrial Applications

In addition to its medicinal properties, this compound is also being explored for use in various industrial applications due to its chemical reactivity and stability under different conditions. Its role as an intermediate in the synthesis of specialty chemicals highlights its potential utility beyond the laboratory.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(dimethylamino)-N'-hydroxybutanimidamide hydrochloride, and what critical parameters influence reaction yield?

- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling, leveraging reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to activate carboxylic acid intermediates. Critical parameters include pH (optimal range: 3.5–4.5 for carboxyl activation), temperature (room temperature for stability), and stoichiometric control of reagents to avoid side reactions. For example, excess EDC can lead to N-acylurea byproducts . Reaction steps may resemble protocols for analogous hydrochlorides, such as methyl ester hydrochlorides synthesized under anhydrous conditions with HCl/dioxane .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- HPLC : Purity assessment using C18 columns and UV detection (e.g., 254 nm), validated against reference standards (e.g., impurity profiles from pharmaceutical catalogs) .

- NMR : Structural confirmation via 1H-NMR in DMSO-d6, focusing on dimethylamino protons (δ ~2.5 ppm) and hydroxylamine signals (δ ~9.0 ppm) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion peaks (e.g., [M+H]+ for C₆H₁₅ClN₄O) .

Q. How does pH affect the stability and reactivity of this compound in aqueous solutions?

- Methodological Answer : Stability studies should be conducted across pH 2–7. At low pH (<3.5), EDC-derived intermediates hydrolyze rapidly, reducing coupling efficiency. Neutral to slightly acidic conditions (pH 4–5) maximize reactivity while minimizing hydrolysis. Buffers like sodium acetate (pH 4.5) are ideal for conjugation reactions .

Advanced Research Questions

Q. How can researchers optimize conjugation reactions involving this compound to minimize N-acylurea formation?

- Methodological Answer :

- Stoichiometry : Use a 1:1 molar ratio of carboxylate to EDC to limit excess reagent .

- Additives : Include NHS (N-hydroxysuccinimide) to stabilize active esters, reducing carbodiimide-dependent side reactions .

- Reaction Monitoring : Track N-acylurea formation via 13C-NMR (carbonyl shifts at ~160 ppm) or IR (C=O stretch at ~1700 cm⁻¹) .

Q. What strategies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functional Group Modification : Replace the hydroxylamine moiety with alternative nucleophiles (e.g., amines, thiols) using EDC-mediated coupling .

- RAFT Polymerization : Adapt protocols for dimethylamino-containing monomers (e.g., N-[3-(dimethylamino)propyl]methacrylamide hydrochloride) to create polymer-drug conjugates .

Q. How can impurity profiling be conducted for this compound using reference standards?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.